molecular formula C23H33NO4 B12404905 5-Hydroxymethyl Tolterodine-d14 (formate)

5-Hydroxymethyl Tolterodine-d14 (formate)

Cat. No.: B12404905
M. Wt: 401.6 g/mol
InChI Key: YXSFRJSZLSBBRR-PDPBTKPOSA-N
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Description

5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterium-labeled derivative of (Rac)-5-Hydroxymethyl Tolterodine. This compound is an active metabolite of Tolterodine, which is a muscarinic acetylcholine receptor antagonist. It is primarily used in scientific research, particularly in the study of overactive bladder conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl Tolterodine-d14 (formate) involves the deuteration of (Rac)-5-Hydroxymethyl Tolterodine. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to create the deuterium-labeled compound. The specific synthetic routes and reaction conditions are proprietary and typically involve specialized techniques in isotope chemistry .

Industrial Production Methods: Industrial production of 5-Hydroxymethyl Tolterodine-d14 (formate) is conducted under controlled conditions to ensure high purity and consistency. The process involves the use of advanced chemical synthesis and purification techniques to achieve the desired deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Hydroxymethyl Tolterodine-d14 (formate) has several scientific research applications, including:

    Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.

    Biology: Investigated for its effects on muscarinic acetylcholine receptors in various biological systems.

    Medicine: Studied for its potential therapeutic effects in treating overactive bladder conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl Tolterodine-d14 (formate) involves its role as a muscarinic acetylcholine receptor antagonist. It binds to and inhibits the activity of muscarinic receptors (M1, M2, M3, M4, and M5), which are involved in various physiological processes such as bladder contraction and salivation. This inhibition helps reduce symptoms of overactive bladder .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This labeling also helps in distinguishing it from other similar compounds in research applications .

Properties

Molecular Formula

C23H33NO4

Molecular Weight

401.6 g/mol

IUPAC Name

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid

InChI

InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D;

InChI Key

YXSFRJSZLSBBRR-PDPBTKPOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O

Origin of Product

United States

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